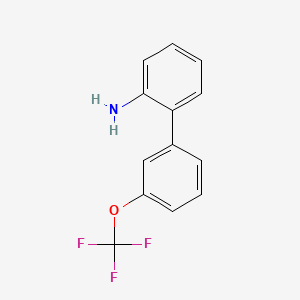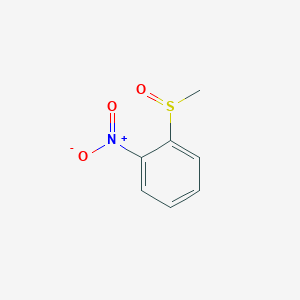![molecular formula C9H12FNO B13038126 [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL: is an organic compound characterized by the presence of an aminoethyl group, a fluorophenyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL typically involves the reaction of a fluorinated aromatic compound with an aminoethyl group under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution:
Reduction: The reduction of intermediate compounds to achieve the desired functional groups.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic processes to facilitate various chemical reactions.
Biology:
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Fluorescent Probes: It can be modified to create fluorescent probes for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Pharmacological Research: It is used in research to understand its effects on biological systems and potential medicinal applications.
Industry:
Material Science: The compound is employed in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- 4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring and variations in the functional groups.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Applications: Unique applications based on their specific chemical properties and interactions with biological systems.
Conclusion
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL is a versatile compound with significant potential in various scientific fields Its unique chemical structure and properties make it valuable for research and industrial applications
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
[4-[(1S)-1-aminoethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
GOJLDGHEYZUOCB-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=C(C=C1)CO)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![(1S,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038057.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)


![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)

![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)


